(4Z,7Z)-deca-4,7-dien-1-ol
Overview
Description
(4Z,7Z)-deca-4,7-dien-1-ol is an organic compound characterized by the presence of two conjugated double bonds and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4Z,7Z)-deca-4,7-dien-1-ol typically involves the use of starting materials such as deca-4,7-dienal. One common method is the reduction of deca-4,7-dienal using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the product.
Industrial Production Methods: On an industrial scale, this compound can be produced through catalytic hydrogenation of deca-4,7-dienal. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (4Z,7Z)-deca-4,7-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The double bonds can be selectively hydrogenated to form saturated alcohols using hydrogen gas and a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Deca-4,7-dienal or deca-4,7-dienoic acid.
Reduction: Deca-4,7-dien-1-ol can be converted to decanol.
Substitution: Formation of deca-4,7-dienyl chloride or bromide.
Scientific Research Applications
(4Z,7Z)-deca-4,7-dien-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems, including its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals due to its unique aroma and chemical properties.
Mechanism of Action
The mechanism of action of (4Z,7Z)-deca-4,7-dien-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. Its conjugated double bonds can undergo various chemical transformations, influencing its reactivity and biological activity. The exact molecular targets and pathways involved in its effects are still under investigation, but it is believed to modulate cellular signaling and metabolic processes.
Comparison with Similar Compounds
(4Z,7Z)-deca-4,7-dien-1-ol can be compared with other similar compounds, such as:
(4Z,7Z)-deca-4,7-dienal: The aldehyde form of the compound, which lacks the hydroxyl group.
Deca-4,7-dien-1-ol: A similar compound with different positions of double bonds.
Deca-4,7-dienoic acid: The carboxylic acid form of the compound.
Uniqueness: The presence of both conjugated double bonds and a hydroxyl group in this compound makes it unique compared to its analogs. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4Z,7Z)-deca-4,7-dien-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,6-7,11H,2,5,8-10H2,1H3/b4-3-,7-6- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKODDQZVUPANMP-CWWKMNTPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\CCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104188-11-6 | |
Record name | (4Z,7Z)-4,7-Decadien-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104188-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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